13:0 Diether PC, 1,2-di-O-tridecyl-sn-glycero-3-phosphocholine, chloroform

Overview

Description

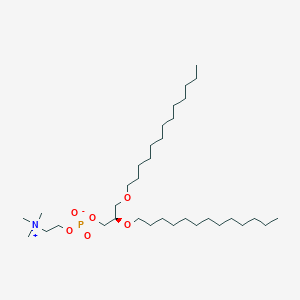

13:0 Diether PC, also known as 1,2-di-O-tridecyl-sn-glycero-3-phosphocholine, is a class of glycerophospholipids . It has two tridecane chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds . The alcohol moiety of this compound is choline, which is attached to the phosphate group .

Molecular Structure Analysis

The molecular formula of 13:0 Diether PC is C34H72NO6P . It has a molecular weight of 621.91 . The structure includes two tridecane chains attached to a glycerol backbone by ether bonds, with a choline group attached to the phosphate group .Physical And Chemical Properties Analysis

13:0 Diether PC is a hygroscopic and light-sensitive compound . It is stable for 1 year and should be stored at -20°C . It is available in both liquid and powder form .Scientific Research Applications

Interaction with Lipid Membranes

- Chlorogenic Acid's Membrane Interaction : Chlorogenic acid's interaction with lipid monolayers and bilayers, including 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine (a close analog to 13:0 Diether PC), affects the kinetics of interaction and influences antioxidant activity in the presence of lipid membranes (Cejas et al., 2020).

Synthesis and Structural Studies

- Synthesis and Labeling : Enhanced synthesis methods for 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine, which is structurally related to 13:0 Diether PC, have been reported, including the incorporation of isotopic labels (Abdelmageed et al., 1989).

- Conformationally Restricted Phospholipid : The synthesis of C2-methyl-1,2-di-O-hexadecylglycerophosphocholine, a conformationally restricted phospholipid analog, is significant for understanding bilayer interactions. This research may offer insights into similar diether phosphocholines (Bittman & Witzke, 1989).

Liposome Research and Drug Delivery

- Liposome Stability and Drug Delivery : Research into the miscibility of glycerol diether bolalipids with phosphatidylcholines, similar in structure to 13:0 Diether PC, shows promise for developing stable liposomes for drug delivery (Müller et al., 2018).

Metabolism and Bioavailability

- Metabolism of Ether Analog Liposomes : The study of the metabolism of liposomes prepared from an ether analog of diacyl-sn-glycero-3-phosphocholine, closely related to 13:0 Diether PC, offers insights into the biodistribution and potential therapeutic applications of such compounds (Stein et al., 1984).

Mechanism of Action

Target of Action

The primary target of 13:0 Diether PC, also known as 1,2-di-O-tridecyl-sn-glycero-3-phosphocholine, is the lipid bilayer of cells . This compound is a class of glycerophospholipids that has two tridecane chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds .

Mode of Action

The compound interacts with the lipid bilayer of cells, integrating into the bilayer due to its lipophilic nature . This interaction can influence the properties of the cell membrane, potentially affecting membrane fluidity and permeability.

Result of Action

The compound is useful for bicelle preparation . Bicelles can be integrated into standard crystallization protocols and in contrast to micelles, bicelles maintain the protein in a more native bilayer environment allowing proteins to be captured in a more biologically relevant orientation .

Action Environment

Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at -20°C to maintain its stability

Safety and Hazards

Future Directions

13:0 Diether PC has potential applications in the field of structural biology, particularly in the study of membrane proteins. Its ability to form bicelles, which provide a more native-like environment for proteins, makes it a valuable tool for protein crystallization and other biophysical studies .

Biochemical Analysis

Biochemical Properties

13:0 Diether PC plays a significant role in various biochemical reactions, particularly in the formation of bicelles. Bicelles are disc-shaped lipid aggregates that mimic cell membranes, providing a more native environment for membrane protein studies . This compound interacts with several biomolecules, including membrane proteins and enzymes involved in lipid metabolism. For instance, it can interact with phospholipases, which hydrolyze phospholipids, and with lipid transfer proteins that facilitate the movement of lipids between membranes . These interactions are crucial for maintaining membrane integrity and function.

Cellular Effects

The effects of 13:0 Diether PC on cells are multifaceted. It influences cell membrane structure and dynamics, impacting cell signaling pathways, gene expression, and cellular metabolism. By integrating into cell membranes, 13:0 Diether PC can alter membrane fluidity and permeability, which in turn affects the function of membrane-bound receptors and ion channels . This compound has been shown to modulate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth and survival . Additionally, it can influence the expression of genes related to lipid metabolism and inflammatory responses.

Molecular Mechanism

At the molecular level, 13:0 Diether PC exerts its effects through specific binding interactions with biomolecules. It can bind to membrane proteins, altering their conformation and activity. For example, its interaction with phospholipases can inhibit or activate these enzymes, depending on the context . This compound also affects gene expression by modulating the activity of transcription factors involved in lipid metabolism and inflammation. The presence of ether bonds in its structure makes it more resistant to enzymatic degradation, enhancing its stability and prolonging its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13:0 Diether PC change over time due to its stability and degradation properties. This compound is relatively stable at low temperatures and can be stored for extended periods without significant degradation . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to 13:0 Diether PC can lead to changes in membrane composition and function, potentially affecting cell viability and signaling pathways . In vivo studies are needed to further elucidate these long-term effects.

Dosage Effects in Animal Models

The effects of 13:0 Diether PC in animal models vary with dosage. At low doses, it can integrate into cell membranes without causing significant toxicity . At higher doses, it may disrupt membrane integrity and function, leading to adverse effects such as inflammation and cell death . Threshold effects have been observed, where a certain concentration of 13:0 Diether PC is required to elicit a measurable biological response. Toxicity studies are essential to determine safe dosage ranges for potential therapeutic applications.

Metabolic Pathways

13:0 Diether PC is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases and acyltransferases, which play roles in the synthesis and degradation of phospholipids . This compound can affect metabolic flux by altering the availability of lipid substrates and intermediates. Additionally, it may influence the levels of metabolites involved in energy production and signaling, such as diacylglycerol and phosphatidic acid .

Transport and Distribution

Within cells and tissues, 13:0 Diether PC is transported and distributed through interactions with lipid transport proteins and membrane vesicles . It can be incorporated into lipoproteins, which facilitate its movement through the bloodstream and its delivery to various tissues. The distribution of 13:0 Diether PC within cells is influenced by its affinity for different membrane compartments, such as the plasma membrane and endoplasmic reticulum . Its localization can affect its biological activity and function.

Subcellular Localization

The subcellular localization of 13:0 Diether PC is determined by its chemical structure and interactions with cellular components. It is primarily found in the plasma membrane, where it integrates into the lipid bilayer . It can also localize to other membrane-bound organelles, such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications may direct 13:0 Diether PC to specific subcellular compartments, influencing its activity and function .

properties

IUPAC Name |

[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H72NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-29-38-32-34(33-41-42(36,37)40-31-28-35(3,4)5)39-30-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBKMIWGRRQYKZ-UUWRZZSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H72NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

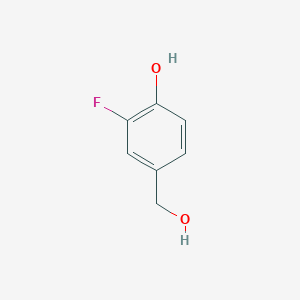

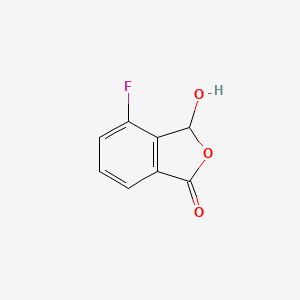

![2-[(Dimethylamino)methylene]-3-(3,4-methylenedioxyphenyl)-3-oxo-propanenitrile](/img/structure/B3043975.png)